molecular formula C18H26N4O B2537031 N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1465390-05-9

N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide

Cat. No. B2537031
CAS RN: 1465390-05-9
M. Wt: 314.433
InChI Key: DLZJPZDWHLZWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide is a chemical compound that has been widely studied for its potential therapeutic properties. This compound is commonly referred to as PIPER, and it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Androgen Receptor Antagonism for Prostate Cancer Treatment

A study on N-arylpiperazine-1-carboxamide derivatives, which share a structural resemblance with the mentioned compound, revealed their potent androgen receptor (AR) antagonist activities. These derivatives, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, exhibited significant antiandrogenic activity, suggesting potential application in prostate cancer treatment due to their strong AR antagonism, surpassing that of bicalutamide, a known antiandrogen (Kinoyama et al., 2005).

Histone Deacetylase Inhibition for Cancer Therapy

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a structural analog, acts as a selective histone deacetylase (HDAC) inhibitor. It targets HDACs 1-3 and 11, impeding cancer cell proliferation and inducing apoptosis, demonstrating its utility as an orally bioavailable anticancer drug (Zhou et al., 2008).

Antimicrobial Activity through Heterocyclic Derivatives

Research into 2-arylhydrazononitriles utilized as synthons for generating a variety of heterocyclic compounds showed promising antimicrobial activities against various pathogens, including Gram-negative and Gram-positive bacteria, as well as yeast. This underscores the potential of structurally related compounds in developing new antimicrobial agents (Behbehani et al., 2011).

Tuberculostatic Agents from Phenylpiperazine Derivatives

Synthesis studies on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives revealed their potential as tuberculostatic agents, demonstrating the broader applicability of N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide and its derivatives in tackling infectious diseases (Foks et al., 2004).

properties

IUPAC Name

N-[[3-(propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-4-8-21-9-11-22(12-10-21)18(23)19-14-16-6-5-7-17(13-16)20-15(2)3/h1,5-7,13,15,20H,8-12,14H2,2-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJPZDWHLZWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC(=C1)CNC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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